molecular formula C13H24O2 B14223418 2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane CAS No. 825637-06-7

2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane

Katalognummer: B14223418
CAS-Nummer: 825637-06-7
Molekulargewicht: 212.33 g/mol
InChI-Schlüssel: WUHSTPXTCIAOMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane is a chemical compound known for its unique structure and properties It is an epoxide, which means it contains a three-membered ring consisting of an oxygen atom and two carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane typically involves the reaction of 2,2,6,6-tetramethylcyclohexanol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the epoxide ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction reactions can convert the epoxide into alcohols.

    Substitution: Nucleophiles can attack the epoxide ring, resulting in the substitution of the oxygen atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide under basic or acidic conditions.

Major Products

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Various substituted products depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups and create complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO): A stable free radical used as an oxidizing agent and in polymer chemistry.

    2,2,6,6-Tetramethylpiperidine: A hindered amine used as a base in organic synthesis.

Uniqueness

2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane is unique due to its epoxide structure, which imparts high reactivity and versatility in chemical reactions. Unlike TEMPO, which is primarily used as an oxidizing agent, this compound can participate in a broader range of reactions, including nucleophilic substitution and reduction. Its unique structure also makes it valuable in the synthesis of complex molecules and materials.

Eigenschaften

CAS-Nummer

825637-06-7

Molekularformel

C13H24O2

Molekulargewicht

212.33 g/mol

IUPAC-Name

2-[(2,2,6,6-tetramethylcyclohexyl)oxymethyl]oxirane

InChI

InChI=1S/C13H24O2/c1-12(2)6-5-7-13(3,4)11(12)15-9-10-8-14-10/h10-11H,5-9H2,1-4H3

InChI-Schlüssel

WUHSTPXTCIAOMV-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC(C1OCC2CO2)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.